

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)propanoic acid

Cat. No.: B181324

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This technical guide provides a comprehensive overview of **3-(4-Chlorophenyl)propanoic acid**, a significant chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Introduction

3-(4-Chlorophenyl)propanoic acid, also known by synonyms such as p-chlorohydrocinnamic acid and 4-chlorobenzenepropanoic acid, is a carboxylic acid derivative.^{[1][2][3]} Structurally, it features a 4-chlorophenyl group attached to a propanoic acid moiety.^[1] This compound is a white to off-white crystalline solid at room temperature.^[1] While it does not occur naturally, it holds considerable importance as a building block in organic synthesis, particularly as a key intermediate in the production of various pharmaceutical agents.^[1] Its synthesis is generally attributed to standard organic synthesis methodologies developed in the mid-20th century, without a specific discoverer or date of discovery being widely recognized.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3-(4-Chlorophenyl)propanoic acid** is presented in the table below.

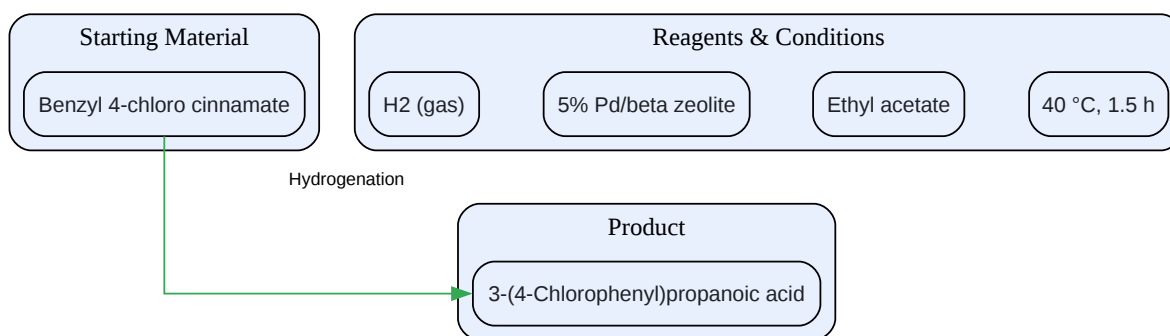
Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ ClO ₂	[1][2]
Molecular Weight	184.62 g/mol	[2]
CAS Number	2019-34-3	[1][2]
PubChem ID	123137	[1]
Melting Point	127-131 °C	[2]
Boiling Point	306.6 °C at 760 mmHg	[1]
Flash Point	139.2 °C	[1]
Density	1.27 g/cm ³	[1]
Vapor Pressure	0.000333 mmHg at 25°C	[1]
Refractive Index	1.558	[1]
LogP	2.35720	[1]

Synthesis of 3-(4-Chlorophenyl)propanoic Acid

Several synthetic routes have been established for the preparation of **3-(4-Chlorophenyl)propanoic acid**. The most common methods include the hydrogenation of a cinnamic acid derivative, Friedel-Crafts acylation followed by reduction, and malonic ester synthesis.

Hydrogenation of Benzyl 4-chloro cinnamate

A high-yield synthesis involves the catalytic hydrogenation of benzyl 4-chloro cinnamate.



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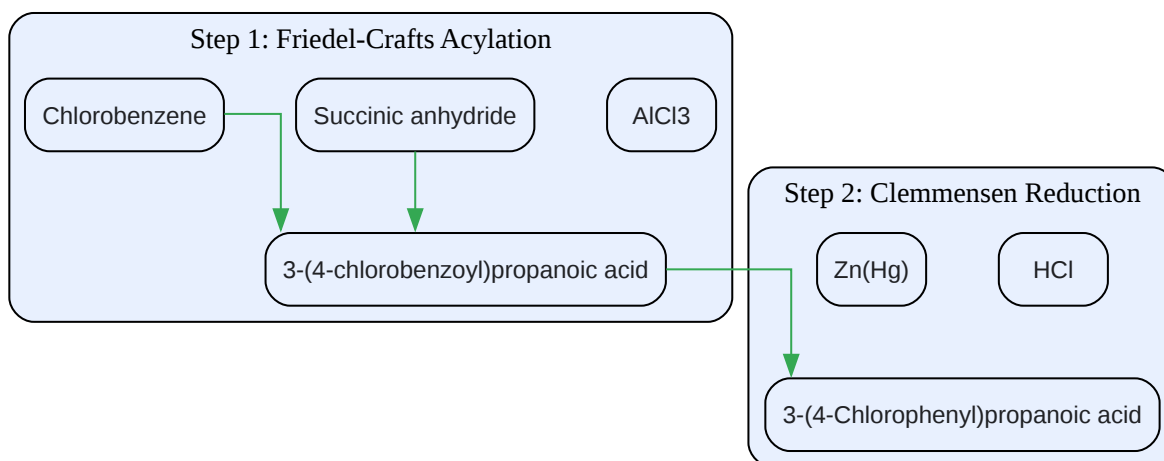
Fig. 1: Synthesis via Hydrogenation

Experimental Protocol:

In a test tube, 136.4 mg (0.5 mmol) of benzyl 4-chloro cinnamate is suspended in 1 mL of ethyl acetate.[4] To this suspension, 21.2 mg of 5% Pd/beta zeolite (2 mol% as metallic palladium relative to the substrate) is added as the reduction catalyst.[4] The reaction vessel is sealed, and the atmosphere is replaced with hydrogen gas by repeatedly evacuating and filling with hydrogen.[4] The reaction mixture is then stirred at 40 °C for 1.5 hours under a hydrogen atmosphere.[4] Upon completion, the reaction mixture is filtered, and the filtrate is concentrated to yield **3-(4-chlorophenyl)propanoic acid**. This method has been reported to achieve a yield of 98%.[4]

Friedel-Crafts Acylation and Subsequent Reduction

This two-step approach involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to form 3-(4-chlorobenzoyl)propanoic acid, followed by a reduction of the ketone group.



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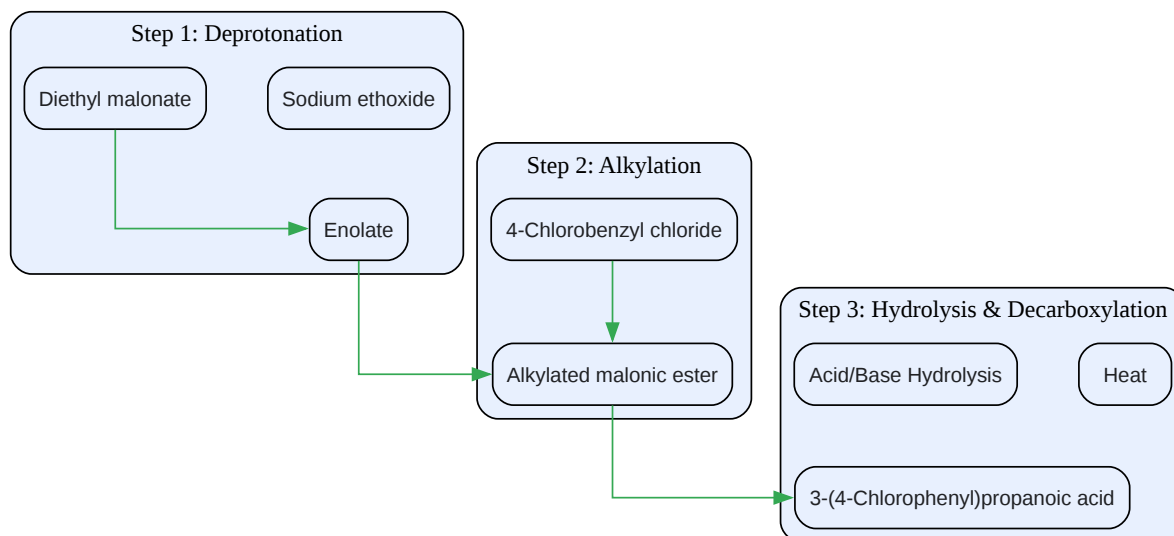
Fig. 2: Friedel-Crafts/Clemmensen Route

Experimental Protocol (General):

- Step 1: Friedel-Crafts Acylation: Chlorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3-(4-chlorobenzoyl)propanoic acid.[5]
- Step 2: Clemmensen Reduction: The resulting keto-acid is then reduced using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[5][6] This step converts the carbonyl group to a methylene group, affording **3-(4-Chlorophenyl)propanoic acid**.

Malonic Ester Synthesis

The malonic ester synthesis provides another versatile route to **3-(4-Chlorophenyl)propanoic acid**.



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Fig. 3: Malonic Ester Synthesis Workflow

Experimental Protocol (General):

- Step 1: Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.^{[7][8]}
- Step 2: Alkylation: The enolate is then reacted with 4-chlorobenzyl chloride in a nucleophilic substitution reaction to form diethyl 2-(4-chlorobenzyl)malonate.^{[7][9]}
- Step 3: Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using an acid or base, followed by heating to induce decarboxylation, which yields **3-(4-Chlorophenyl)propanoic acid**.^{[7][8]}

Biological Activity and Applications

3-(4-Chlorophenyl)propanoic acid is primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals, most notably in the production of Baclofen.[10][11] Baclofen, a derivative of gamma-aminobutyric acid (GABA), is a muscle relaxant and antispastic agent.[12][13] The synthesis of Baclofen often involves the conversion of **3-(4-chlorophenyl)propanoic acid** derivatives.[10][11]

While extensive research on the biological activity of **3-(4-Chlorophenyl)propanoic acid** itself is limited, studies have been conducted on its derivatives. For instance, certain derivatives have been investigated for their potential anticancer and antioxidant properties.[14][15]

Toxicology and Safety

3-(4-Chlorophenyl)propanoic acid is classified as harmful if swallowed and causes serious eye damage.[16] It is also reported to cause skin and respiratory irritation.[16]

Hazard and Precautionary Statements:

Code	Statement
H302	Harmful if swallowed.
H315	Causes skin irritation.
H318	Causes serious eye damage.
H335	May cause respiratory irritation.
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and eye protection.[16]

Conclusion

3-(4-Chlorophenyl)propanoic acid is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Baclofen. While its direct biological activities are not extensively documented, its role as a precursor to medicinally important compounds is well-established. The synthetic routes to this compound are well-understood and offer high yields, making it readily accessible for research and development purposes. Further investigation into the pharmacological and toxicological profiles of **3-(4-Chlorophenyl)propanoic acid** and its derivatives may unveil new therapeutic applications.

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